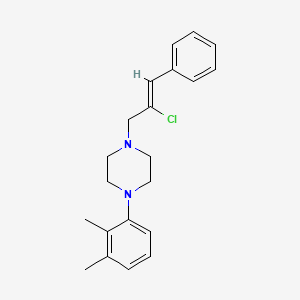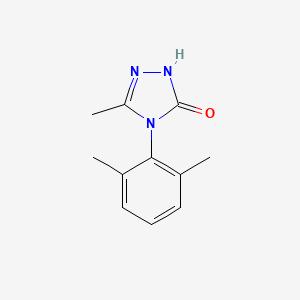
1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2,3-dimethylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2,3-dimethylphenyl)piperazine, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2,3-dimethylphenyl)piperazine acts as an SSRI by inhibiting the reuptake of serotonin into presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, which can have various effects on the central nervous system. This compound has also been found to have affinity towards other neurotransmitter receptors such as dopamine and norepinephrine receptors, which can contribute to its pharmacological effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects on the central nervous system. It has been shown to increase the levels of serotonin in the brain, which can lead to improved mood and reduced anxiety. This compound has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, this compound has been found to have analgesic properties and can reduce pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2,3-dimethylphenyl)piperazine has various advantages for lab experiments. It is a well-characterized compound that can be synthesized in a controlled manner. It has also been extensively studied for its pharmacological properties, which can aid in the design of experiments. However, this compound also has certain limitations. It has a relatively short half-life and can be rapidly metabolized in vivo. This can make it difficult to study its long-term effects. Additionally, this compound has been found to have potential cytotoxic effects, which can limit its use in certain experiments.
Direcciones Futuras
There are various future directions for the study of 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2,3-dimethylphenyl)piperazine. One potential area of research is the development of more potent and selective derivatives of this compound that can be used for therapeutic purposes. Additionally, this compound can be studied for its potential use in the treatment of other psychiatric and neurological conditions. Further studies can also be conducted to elucidate the mechanism of action of this compound and its effects on various neurotransmitter systems.
Métodos De Síntesis
1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2,3-dimethylphenyl)piperazine can be synthesized through a multi-step reaction process involving the condensation of 1-(2-chloro-3-phenyl-2-propen-1-yl) piperazine with 2,3-dimethylphenylamine. The reaction is carried out in the presence of a catalyst and under controlled conditions. The final product is purified through recrystallization and characterized through various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Aplicaciones Científicas De Investigación
1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2,3-dimethylphenyl)piperazine has been studied extensively for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. This compound has been found to have significant affinity towards the serotonin transporter and can act as a selective serotonin reuptake inhibitor (SSRI). It has been studied for its potential use in the treatment of depression, anxiety disorders, and other psychiatric conditions. This compound has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
1-[(Z)-2-chloro-3-phenylprop-2-enyl]-4-(2,3-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2/c1-17-7-6-10-21(18(17)2)24-13-11-23(12-14-24)16-20(22)15-19-8-4-3-5-9-19/h3-10,15H,11-14,16H2,1-2H3/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUYUTGJWSRGLP-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC(=CC3=CC=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C/C(=C/C3=CC=CC=C3)/Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5714851.png)

![2-hydroxy-N-[3-(5-methyl-2-furyl)acryloyl]benzamide](/img/structure/B5714872.png)
![N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5714878.png)
![methyl 4-[(4-biphenylyloxy)methyl]benzoate](/img/structure/B5714884.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714891.png)
![1-(2-ethoxyphenyl)-4-[3-(2-furyl)acryloyl]piperazine](/img/structure/B5714902.png)
![2-[(2-bromobenzyl)thio]-N-3-pyridinylacetamide](/img/structure/B5714919.png)


![N-(2-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5714933.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B5714940.png)